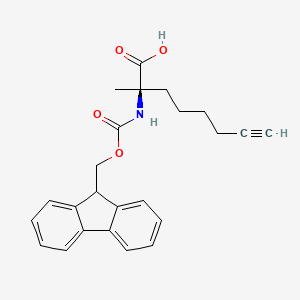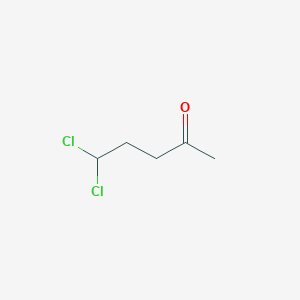
5-Aminouridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminouridine hydrochloride is a novel nucleoside compound with the empirical formula C9H13N3O6 · HCl and a molecular weight of 295.68 g/mol . It is known for its inhibitory effects on RNA polymerase and has shown activity against cancer cells and viral infections such as HIV and hepatitis B . This compound is also used as a building block for monophosphate or diphosphate analogs, which are important components in the synthesis of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Aminouridine hydrochloride is synthesized by reacting uracil with ammonia and hydrogen chloride . The reaction typically involves the following steps:
- The resulting compound is then reacted with hydrogen chloride to form the hydrochloride salt.
Uracil: is treated with to introduce the amino group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of uracil.
Ammoniation: to introduce the amino group.
Hydrochlorination: to form the hydrochloride salt.
Purification: to achieve high purity with low impurity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminouridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted uridine derivatives with different functional groups.
Applications De Recherche Scientifique
5-Aminouridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Inhibits RNA polymerase, making it useful in studying transcription processes.
Medicine: Shows activity against cancer cells and viral infections such as HIV and hepatitis B.
Industry: Used in the production of DNA and RNA synthesis components.
Mécanisme D'action
The mechanism of action of 5-Aminouridine hydrochloride involves its inhibition of RNA polymerase . The compound binds to the enzyme, preventing the transcription of RNA from DNA templates. This inhibition disrupts the synthesis of essential proteins, leading to the death of cancer cells and the inhibition of viral replication . The molecular targets include the active site of RNA polymerase and other associated transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyuridine: Another nucleoside analog that inhibits RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness
5-Aminouridine hydrochloride is unique due to its specific inhibition of RNA polymerase and its broad-spectrum activity against cancer cells and viral infections . Unlike other nucleoside analogs, it exerts its effects primarily after conversion to phosphorylated derivatives .
Propriétés
Formule moléculaire |
C9H14ClN3O6 |
|---|---|
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |
Clé InChI |
FPVJCMJKVVJWAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


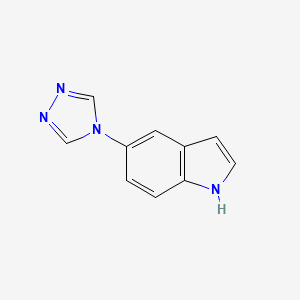
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)

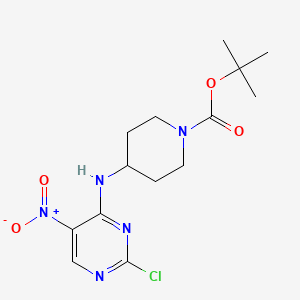

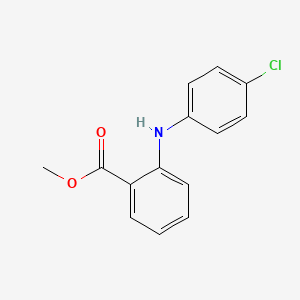
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

